molecular formula C12H11ClN4O3 B5076375 6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine

Cat. No.: B5076375
M. Wt: 294.69 g/mol
InChI Key: LXGKISSGLWGKBR-UHFFFAOYSA-N
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Description

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxyphenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods often incorporate purification steps such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-N-(4-methoxyphenyl)-pyridine-2,3-diamine: Similar structure but lacks the nitro group.

    6-chloro-2-N-(4-methoxyphenyl)-pyridine-2,4-diamine: Similar structure but different substitution pattern.

Uniqueness

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine is unique due to the presence of both nitro and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-N-(4-methoxyphenyl)-3-nitropyridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-20-8-4-2-7(3-5-8)15-12-11(17(18)19)9(14)6-10(13)16-12/h2-6H,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKISSGLWGKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC(=N2)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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